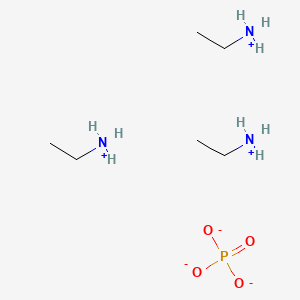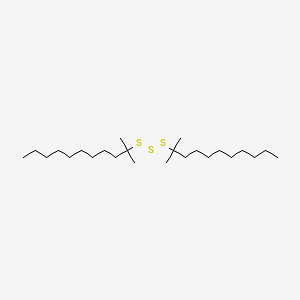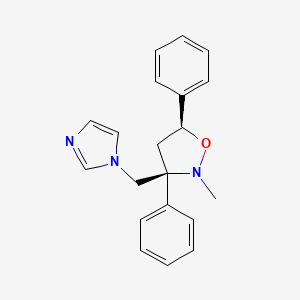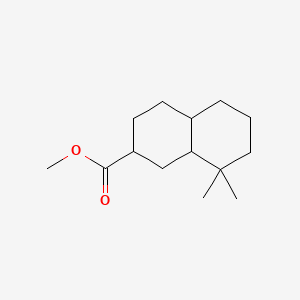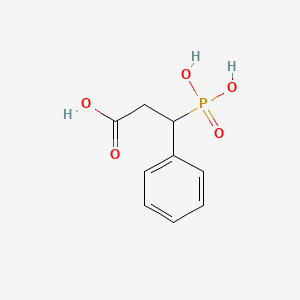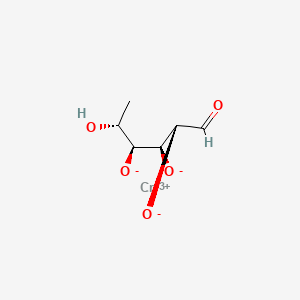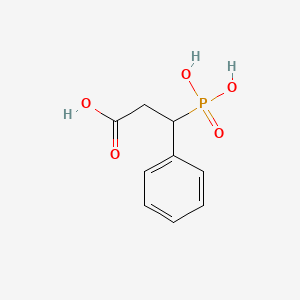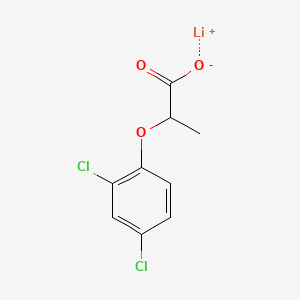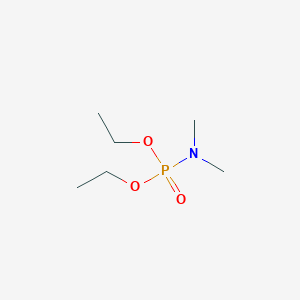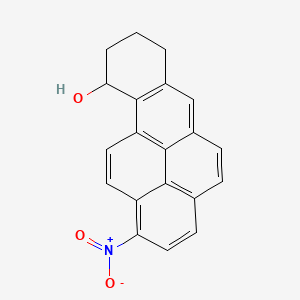
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and potential applications in various scientific fields. This compound is of interest due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method includes the bromination of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the required quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Applications De Recherche Scientifique
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, as it can form DNA adducts.
Medicine: Investigated for its role in drug development and as a model compound for studying the effects of polycyclic aromatic hydrocarbons on human health.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters . These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects. The molecular targets include DNA, where the compound binds and induces structural changes that can result in mutagenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
- Benzo[a]pyrene
- 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
Uniqueness
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the polycyclic aromatic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its electrophilic nature, making it more reactive in certain chemical and biological processes.
Propriétés
Numéro CAS |
190841-37-3 |
|---|---|
Formule moléculaire |
C20H15NO3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-4-11-6-9-16(21(23)24)14-7-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2 |
Clé InChI |
IEUWSZYKPDLQGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


